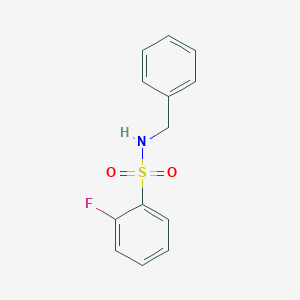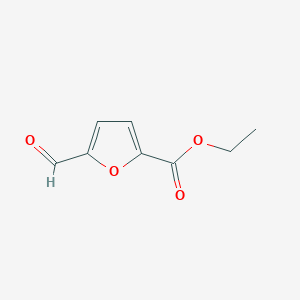
Ethyl-5-formylfuran-2-carboxylat
Übersicht
Beschreibung
Ethyl 5-formylfuran-2-carboxylate is an organic compound with the molecular formula C8H8O4. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. This compound is characterized by the presence of both a formyl group (-CHO) and an ester group (-COOEt) attached to the furan ring. It is commonly used in organic synthesis due to its reactive functional groups and potential for further chemical modifications .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-formylfuran-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules due to its reactive functional groups.
Medicinal Chemistry: The furan ring is a common scaffold in bioactive molecules, making this compound a potential starting material for drug development.
Material Science: The compound’s reactivity allows for the development of novel materials with specific functionalities.
Wirkmechanismus
Target of Action
Ethyl 5-formylfuran-2-carboxylate is a synthetic intermediate It is known to be involved in various chemical reactions, such as the suzuki–miyaura coupling , indicating that its targets could be the reactants in these reactions.
Mode of Action
The compound’s mode of action is primarily through its involvement in chemical reactions. For instance, in the Suzuki–Miyaura coupling, it can act as a reagent, contributing to the formation of carbon-carbon bonds . The exact interaction with its targets and the resulting changes would depend on the specific reaction in which it is involved.
Biochemical Pathways
It is known to be a synthetic intermediate in the production of 5-formylfuran-2-carboxylic acid (ffca) and furan-2,5-dicarboxylic acid (fdca) from concentrated 5-hydroxymethylfurfural (hmf) solutions . Therefore, it can be inferred that it plays a role in the biochemical pathways leading to these compounds.
Result of Action
The molecular and cellular effects of Ethyl 5-formylfuran-2-carboxylate’s action would depend on the specific reaction in which it is involved. In the context of its use as a synthetic intermediate, its primary effect would be the formation of new compounds, such as FFCA and FDCA .
Action Environment
The action, efficacy, and stability of Ethyl 5-formylfuran-2-carboxylate can be influenced by various environmental factors. For instance, in the production of FFCA and FDCA, the reaction conditions, such as temperature and the presence of a catalyst, can significantly affect the compound’s action . Additionally, the compound’s solubility can also influence its action and efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 5-formylfuran-2-carboxylate can be synthesized through various methods. One common approach involves the Knoevenagel condensation of furan-2-carboxylic acid with ethyl formate. This reaction typically requires a base catalyst such as piperidine and is conducted under reflux conditions. Another method involves the formylation of ethyl furan-2-carboxylate using formamide and trifluoroacetic acid.
Industrial Production Methods
While specific industrial production methods for ethyl 5-formylfuran-2-carboxylate are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-formylfuran-2-carboxylate undergoes various chemical reactions, including:
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: 5-formylfuran-2-carboxylic acid
Reduction: Ethyl 5-hydroxymethylfuran-2-carboxylate
Substitution: Ethyl 5-substituted furan-2-carboxylates
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-formylfuran-2-carboxylate can be compared with other furan derivatives such as:
Furan-2-carboxylic acid: Lacks the formyl group, making it less reactive in certain synthetic applications.
5-formylfuran-2-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Ethyl furan-2-carboxylate: Lacks the formyl group, limiting its potential for further functionalization.
Ethyl 5-formylfuran-2-carboxylate stands out due to the presence of both the formyl and ester groups, offering unique reactivity and versatility in organic synthesis.
Eigenschaften
IUPAC Name |
ethyl 5-formylfuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNANULSSQHZSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2370921.png)
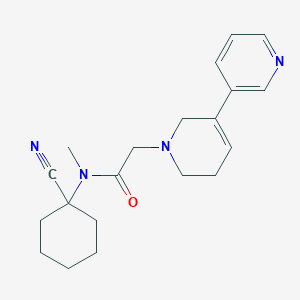
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2370925.png)

![N,6-dimethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2370929.png)
![8-[[Bis(2-methylpropyl)amino]methyl]-3-(3,4-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2370930.png)
![3-(3-methylbutyl)-1-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2370931.png)
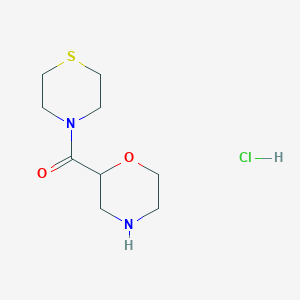

![2-cyclohexyl-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide](/img/structure/B2370938.png)
![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370940.png)
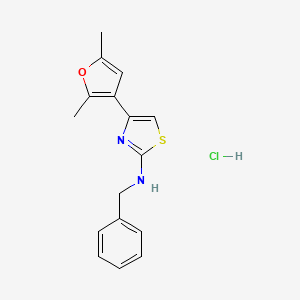
![5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2370943.png)
